Diphenyldiazometane

Descripción general

Descripción

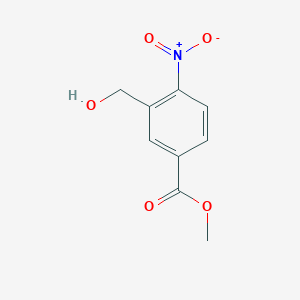

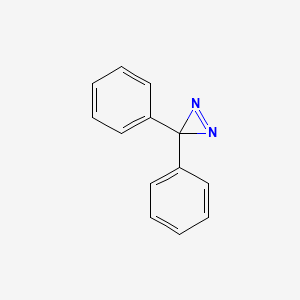

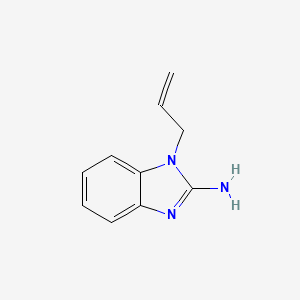

Diphenyldiazomethane, also known as Diazodiphenylmethane, is an organic reagent with the chemical formula C13H10N2 . It exists as red-black crystals that melt just above room temperature .

Synthesis Analysis

Diphenyldiazomethane can be synthesized via the oxidation of benzophenone hydrazone with mercury (II) oxide in diethyl ether and the presence of a basic catalyst . An improved procedure involves dehydrogenation with oxalyl chloride .Molecular Structure Analysis

The molecular formula of Diphenyldiazomethane is C13H10N2 . The average mass is 194.232 Da and the monoisotopic mass is 194.084396 Da .Chemical Reactions Analysis

Diphenyldiazomethane can be used to synthesize (diphenyl)methyl esters and ethers with carboxylic acids and alcohols respectively . It can also generate the (diphenyl)methyl carbene and nitrogen gas upon illumination by ultraviolet light or heating . It can also be electrolyzed to form the Ph2CN−2 anion, which can decompose to form the Ph2C− anion radical .Physical and Chemical Properties Analysis

Diphenyldiazomethane is a red-black solid with a melting point of 30 °C . Its molar mass is 194.237 g·mol−1 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis in Continuous-Flow Systems : Diphenyldiazomethane synthesis using Omura-Sharma-Swern oxidation has been optimized in undergraduate chemistry experiments, integrating various aspects of chemistry like organic synthesis, quantitative analysis, and continuous-flow processes (van Summeren et al., 2020).

Electron Paramagnetic Resonance Studies : The rates and mechanisms of diphenyldiazomethane's chemical reactions have been studied using electron paramagnetic resonance and electron nuclear double resonance methods. These studies provide insights into the chemical behavior of diphenyldiazomethane in various conditions (Doetschman & Hutchison, 1972).

Role in Uranium(VI) Organoimido Complexes : Diphenyldiazomethane has been found to enhance the reactivity of uranium(IV) monoimido complexes, leading to rare cyclometallation reactions. This showcases its potential in complex organometallic reactions (Kiplinger et al., 2002).

Chemical Protection and Oxidation

Use in Protecting Carboxylic Acids : Diphenyldiazomethane is useful for protecting carboxylic acids by converting them to their diphenylmethyl esters. This method has wide applications, especially in β-lactams and peptides synthesis (Ko & Kim, 2000).

Oxidation with Alumina-supported KMnO4 : Diphenyldiazomethane has been synthesized through the oxidation of benzophenone hydrazone with innovative methods like alumina-supported KMnO4, indicating its role in environmentally friendly chemical processes (Lee & Ko, 2006).

Organometallic Chemistry and Catalysis

Nickel Complex Catalysis : Diphenyldiazomethane has been used in the synthesis of bis(N-heterocyclic carbene) supported nickel complexes. These complexes have shown significant reactivity and catalytic potential, indicating its importance in organometallic chemistry (Harrold et al., 2016).

Evidence in Actinide Organometallic Compounds : Research has shown the involvement of 5f orbitals in the bonding and reactivity of organometallic actinide compounds with diphenyldiazomethane. This highlights its role in the study of complex chemical bonding and reactivity in advanced materials (Cantat et al., 2008).

Photochemistry and Kinetics

Photodissociation Studies : The dynamics of photodissociation of diphenyldiazomethane and energy relaxation in the resulting fragments have been investigated using advanced laser methods, contributing to the understanding of photochemical processes (Dupuy et al., 1981).

Kinetics with Electron Acceptors : Studies have been conducted on the kinetics of reactions between diphenyldiazomethane and various electron acceptors, enhancing the understanding of its behavior in different chemical environments (Oshima & Nagai, 1985).

Safety and Hazards

Direcciones Futuras

Continuous flow technology has been identified as instrumental for its environmental and economic advantages leveraging superior mixing, heat transfer, and cost savings through the “scaling out” strategy . The reaction of diphenyldiazomethane with p-nitrobenzoic acid was successfully conducted in the flow reactor, with up to 95% conversion of the diphenyldiazomethane in 11 min . This proof of concept reaction aims to provide insight for scientists to consider flow technology’s competitiveness, sustainability, and versatility in their research .

Mecanismo De Acción

Target of Action

3,3-Diphenyl-3H-diazirine, also known as Diphenyldiazometane, is a diazirine reagent . Diazirine reagents are used for the generation of carbenes upon photochemical, thermal, or electrical stimulation . The primary targets of 3,3-Diphenyl-3H-diazirine are C–H, O–H, or N–H bonds . These bonds are present in a wide range of molecules, making 3,3-Diphenyl-3H-diazirine a versatile tool in various applications .

Mode of Action

Upon activation (photochemical, thermal, or electrical), 3,3-Diphenyl-3H-diazirine generates carbenes . These carbenes can undergo rapid insertion into any nearby C–H, O–H, or N–H bond . This ability to insert into these bonds allows for the tagging of binding partners, isolation of reaction products, or crosslinking of polymer materials .

Biochemical Pathways

The biochemical pathways affected by 3,3-Diphenyl-3H-diazirine are dependent on the specific application. In biological target identification and proteomics, the carbene generated by 3,3-Diphenyl-3H-diazirine can insert into various bonds, allowing for the tagging of binding partners . In polymer crosslinking, the carbene can insert into the polymer chains, leading to crosslinking and changes in the polymer’s properties .

Pharmacokinetics

Its physical properties such as density (113±01 g/cm3 at 20 ºC 760 Torr) and boiling point (2965±500℃ at 760 Torr) have been reported .

Result of Action

The result of 3,3-Diphenyl-3H-diazirine’s action is the formation of new bonds in complex biological, chemical, or mechanical mixtures . This can lead to the identification of biological targets, isolation of reaction products, or crosslinking of polymer materials .

Action Environment

The action of 3,3-Diphenyl-3H-diazirine is influenced by environmental factors such as light, heat, and electrical stimulation . These factors can activate the diazirine, leading to the generation of carbenes . The stability of 3,3-Diphenyl-3H-diazirine under various conditions also influences its action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

3,3-Diphenyl-3H-diazirine plays a significant role in biochemical reactions due to its ability to generate carbenes. These carbenes can insert into C-H, O-H, and N-H bonds, allowing for the labeling of biomolecules and the study of their interactions. The compound interacts with various enzymes, proteins, and other biomolecules. For example, it can be used to label binding partners in proteomics studies, helping to identify protein-protein interactions. The nature of these interactions is typically covalent, as the carbene generated from 3,3-Diphenyl-3H-diazirine forms a stable bond with the target molecule .

Cellular Effects

3,3-Diphenyl-3H-diazirine affects various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the carbene generated from 3,3-Diphenyl-3H-diazirine can insert into the active sites of enzymes, altering their activity and affecting downstream signaling pathways. Additionally, it can modify the expression of genes by interacting with transcription factors or other regulatory proteins. These changes can lead to alterations in cellular metabolism, as the modified enzymes and proteins may have different catalytic properties .

Molecular Mechanism

The molecular mechanism of 3,3-Diphenyl-3H-diazirine involves the generation of carbenes upon activation by light, heat, or electrical stimulation. These carbenes are highly reactive and can insert into various chemical bonds, including C-H, O-H, and N-H bonds. This insertion leads to the formation of covalent bonds with the target biomolecules, resulting in their modification. The compound can inhibit or activate enzymes by inserting into their active sites, thereby altering their catalytic activity. Additionally, it can change gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Diphenyl-3H-diazirine change over time. The compound is generally stable under common synthetic reaction conditions, including strong acids and bases. Upon activation, it rapidly generates carbenes, which can then insert into nearby chemical bonds. The stability and degradation of 3,3-Diphenyl-3H-diazirine depend on the conditions of the experiment, such as temperature and light exposure. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the modified biomolecules exhibiting altered activity and function over time .

Dosage Effects in Animal Models

The effects of 3,3-Diphenyl-3H-diazirine vary with different dosages in animal models. At low doses, the compound can effectively label target biomolecules without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular processes or causing cell death. Threshold effects have been observed, where a certain dosage is required to achieve the desired labeling or modification of biomolecules. Careful dosage optimization is necessary to balance the efficacy and safety of 3,3-Diphenyl-3H-diazirine in animal studies .

Metabolic Pathways

3,3-Diphenyl-3H-diazirine is involved in various metabolic pathways, interacting with enzymes and cofactors. The carbenes generated from the compound can insert into the active sites of metabolic enzymes, altering their activity and affecting metabolic flux. This can lead to changes in the levels of metabolites and the overall metabolic profile of the cell. The compound can also interact with cofactors, such as nicotinamide adenine dinucleotide or flavin adenine dinucleotide, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, 3,3-Diphenyl-3H-diazirine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For example, the compound may be transported into specific cellular compartments or organelles, where it can exert its effects. The distribution of 3,3-Diphenyl-3H-diazirine within the cell can influence its activity and the extent of biomolecule labeling .

Subcellular Localization

The subcellular localization of 3,3-Diphenyl-3H-diazirine is influenced by targeting signals and post-translational modifications. These signals can direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of the compound can affect its activity and function, as it may interact with different biomolecules in different cellular environments. For example, in the nucleus, 3,3-Diphenyl-3H-diazirine may interact with transcription factors and influence gene expression, while in the mitochondria, it may modify metabolic enzymes and affect cellular respiration .

Propiedades

IUPAC Name |

3,3-diphenyldiazirine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-3-7-11(8-4-1)13(14-15-13)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIXZOWGRJZVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarbaldehyde](/img/structure/B3114461.png)

![{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3114501.png)